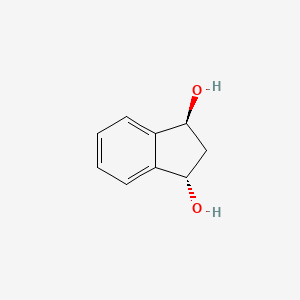

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol

Description

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(1S,3S)-2,3-dihydro-1H-indene-1,3-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9-/m0/s1 |

InChI Key |

KOFVTRKZZDKQDX-IUCAKERBSA-N |

Isomeric SMILES |

C1[C@@H](C2=CC=CC=C2[C@H]1O)O |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)O |

Origin of Product |

United States |

The Crucial Role of Chiral Diols in Asymmetric Synthesis

Chiral diols are indispensable tools in the field of asymmetric synthesis, where the selective formation of one enantiomer of a chiral product is desired. encyclopedia.pubresearchgate.netrsc.org Their utility stems from their ability to create a chiral environment that can influence the stereochemical outcome of a reaction. nih.gov

Chiral Ligands and Catalysts: One of the most significant applications of chiral diols is as ligands for metal-based catalysts. nih.gov By coordinating to a metal center, the chiral diol can impart its stereochemical information to the catalyst, enabling the enantioselective transformation of a substrate. These chiral catalysts are instrumental in a wide array of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Chiral Auxiliaries: Chiral diols can also function as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved, yielding the enantiomerically enriched product.

Building Blocks: Furthermore, chiral diols serve as versatile chiral building blocks for the synthesis of more complex molecules. researchgate.net Their inherent stereochemistry can be transferred to subsequent products, providing a reliable method for the introduction of specific stereocenters.

The synthesis of chiral 1,3-diols is a key area of research, with several established methods for their preparation. These include the stereoselective reduction of β-hydroxy ketones or 1,3-diketones, and kinetic resolution of racemic diols. rsc.orgorganic-chemistry.org The development of new and efficient routes to enantiomerically pure 1,3-diols remains an active field of investigation. researchgate.net

The Indene Scaffold: a Privileged Platform for Chiral Applications

The indene (B144670) framework, a bicyclic aromatic hydrocarbon, provides a rigid and well-defined structural motif that is highly advantageous in the design of chiral molecules. encyclopedia.pubresearchgate.netnih.gov This rigidity helps to lock the conformation of attached functional groups, leading to more predictable and effective stereochemical control in asymmetric transformations.

The precursor to many chiral indene derivatives, indane-1,3-dione, is a versatile starting material. encyclopedia.pubnih.govmdpi.com Its methylene (B1212753) group is readily functionalized, and the two ketone groups can be stereoselectively reduced to form chiral diols. encyclopedia.pubnih.gov This accessibility has led to the development of a wide range of chiral indane-based ligands and catalysts for various applications in organic synthesis. researchgate.netorganic-chemistry.orgresearchgate.net

1s,3s 2,3 Dihydro 1h Indene 1,3 Diol: Scope and Future Directions

Synthesis of Key Indane-1,3-Dione Intermediates for Indandiol Construction

The foundation for synthesizing complex indane diols is the robust preparation of indane-1,3-dione intermediates. This scaffold is a privileged structure in organic synthesis due to its wide-ranging applications in medicinal chemistry and materials science. researchgate.netbohrium.com

Classical and Modern Chemical Synthesis of 1,3-Indandione (B147059) from Phthalate (B1215562) Derivatives

The most established and straightforward method for synthesizing 1,3-indandione involves the base-catalyzed Claisen condensation of a dialkyl phthalate with an alkyl acetate (B1210297). nih.govwikipedia.org Classically, this reaction is performed by treating diethyl phthalate with ethyl acetate in the presence of a strong base like sodium metal or sodium ethoxide. wikipedia.orgyoutube.com This process first generates the sodium salt of 2-ethoxycarbonyl-1,3-indandione. wikipedia.org Subsequent hydrolysis and decarboxylation under acidic conditions yield the final 1,3-indandione product. nih.govyoutube.com

Claisen Condensation: Diethyl phthalate reacts with ethyl acetate using a base to form an intermediate anion. nih.gov

Hydrolysis & Decarboxylation: The intermediate is then heated in an acidic medium to produce 1,3-indandione. nih.gov

Modern advancements have introduced variations to this classical method, aiming to improve yield, simplify procedures, and utilize more environmentally benign reagents. For instance, different phthalate esters and acetate sources can be employed. google.com Alternative bases and catalysts, such as potassium carbonate or KF-alumina, have also been explored to facilitate the condensation under milder conditions. google.comjazanu.edu.sa A two-step method using phthalate and malonate compounds has also been developed, which boasts accessible raw materials and mild reaction conditions suitable for industrial production. google.com

| Reactants | Base/Catalyst | Conditions | Product | Yield | Reference(s) |

| Diethyl Phthalate, Ethyl Acetate | Sodium Metal | Reflux, then acid hydrolysis | 1,3-Indandione | ~50% | nih.gov, youtube.com |

| Diethyl Phthalate, Diethyl Malonate | Potassium Carbonate | DMF, 120°C | 1,3-Indandione-2,2-diethyl dicarboxylate | - | google.com |

| Phthalic Anhydride (B1165640), Diethyl Malonate | Montmorillonite KSF clay | - | 1,3-Indandione | - | nih.gov |

| Phthalic Anhydride, Ethyl Acetoacetate | Acetic Anhydride, Triethylamine (B128534) | - | 1,3-Indandione | - | nih.gov |

Regioselective Functionalization and Derivatization of the Indane-1,3-Dione Core

The indane-1,3-dione core offers multiple sites for chemical modification, primarily the active methylene (B1212753) group at the C-2 position and the aromatic ring. nih.govrsc.org The carbon at the C-2 position is particularly reactive due to its position alpha to both carbonyl groups, making it acidic and susceptible to acting as a nucleophile. wikipedia.org This reactivity allows for a wide range of regioselective functionalization reactions, leading to a vast library of derivatives. nih.gov

Functionalization via Knoevenagel Reactions

The Knoevenagel condensation is a powerful tool for functionalizing the active methylene group of indane-1,3-dione. wikipedia.org This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base like piperidine, followed by dehydration to yield an α,β-unsaturated product. nih.govyoutube.com

When indane-1,3-dione is reacted with various aromatic or aliphatic aldehydes, it readily forms 2-arylidene or 2-alkylidene-1,3-indandione derivatives. beilstein-journals.orgresearchgate.net These reactions are often efficient, with yields frequently exceeding 70%, and can be conducted in green solvents like ethanol (B145695), which allows for easy product precipitation upon cooling. encyclopedia.pub This method is crucial for creating precursors for more complex heterocyclic systems. beilstein-journals.org

| Aldehyde Reactant | Base/Catalyst | Solvent | Product Type | Yield Range | Reference(s) |

| Benzaldehyde | Piperidine | Ethanol | 2-Benzylidene-1,3-indandione | >70% | encyclopedia.pub, wikipedia.org |

| Various Aromatic Aldehydes | Piperidine | Ethanol | 2-Arylidene-1,3-indandiones | >70% | encyclopedia.pub |

| 2-Methoxybenzaldehyde | Piperidine | Ethanol | 2-(2-Methoxybenzylidene)-1,3-indandione | - | wikipedia.org |

| Malononitrile | Piperidine or Sodium Acetate | Ethanol | Dicyanomethylene derivatives | 34-85% | nih.gov |

Halogenation Strategies for Substituted Indane-1,3-Diones

Halogenation provides another route to functionalize the indane-1,3-dione core. Direct halogenation typically occurs at the active C-2 methylene position. nih.gov Traditional reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in ethanol are highly effective, providing the corresponding 2,2-dichloro- and 2,2-dibromo-indane-1,3-diones in excellent yields (95% and 92%, respectively). nih.gov

Greener synthetic approaches using mechanical ball milling with reagents like trichloroisocyanuric acid have also been developed, achieving near-quantitative yields. nih.gov It is important to note that direct halogenation of the aromatic ring of a pre-formed indane-1,3-dione derivative is generally not feasible. nih.govencyclopedia.pub Therefore, halogenated indane-1,3-diones are typically synthesized from the corresponding halogenated phthalic anhydride precursors. nih.govencyclopedia.pub

| Halogenating Agent | Conditions | Product | Yield | Reference(s) |

| N-Chlorosuccinimide (NCS) | Ethanol | 2,2-Dichloro-1,3-indandione | 95% | nih.gov |

| N-Bromosuccinimide (NBS) | Ethanol | 2,2-Dibromo-1,3-indandione | 92% | nih.gov |

| Trichloroisocyanuric acid | Ball milling | 2,2-Dichloro-1,3-indandione | 98% | nih.gov |

| Tribromoisocyanuric acid | Ball milling | 2,2-Dibromo-1,3-indandione | 97% | nih.gov |

| Selectfluor® | - | 2,2-Difluoro-1,3-indandione | - | nih.gov |

Synthesis of Heterocyclic Derivatives from Indane-1,3-Dione (e.g., Bis-thiazoles, Bis-thiazolidinones)

The indane-1,3-dione scaffold serves as an excellent starting point for the synthesis of complex heterocyclic structures, which often exhibit significant biological activity. nih.govresearchgate.net A notable example is the synthesis of bis-thiazoles and bis-thiazolidinones. nih.gov

The synthesis of bis-thiazoles from indane-1,3-dione is a two-step process. nih.gov

First, indane-1,3-dione reacts with hydrazinecarboxamide in ethanol with triethylamine as a base to produce an intermediate bis(hydrazine-1-carboxamide) derivative. nih.gov

This intermediate then reacts with various N-aryl-2-oxopropane-hydrazonoyl chloride derivatives to yield the final bis-thiazole products with good yields (78-89%). nih.gov

A similar pathway is used to create bis-thiazolidinones. The same intermediate is reacted with ethyl (N-arylhydrazono)chloroacetate derivatives, affording the corresponding bis-thiazolidinones in high yields ranging from 79% to 90%. nih.gov

Generation of 2-Diazo-1,3-indanedione Intermediates

2-Diazo-1,3-indanedione is a highly valuable and versatile intermediate in organic synthesis, used in the production of numerous heterocyclic compounds. jazanu.edu.sa It is most commonly synthesized via a diazo transfer reaction from 1,3-indandione. jazanu.edu.sa

This reaction involves treating 1,3-indandione with a diazo transfer reagent, such as p-toluenesulfonyl azide (B81097) (tosyl azide) or methanesulfonyl azide, in the presence of a base. jazanu.edu.sa A variety of bases can be used, including triethylamine, potassium ethoxide, or potassium fluoride (B91410) on alumina, with the choice of base and solvent influencing the reaction yield. nih.govjazanu.edu.sa Optimal conditions, such as using triethylamine in ethanol, can lead to yields as high as 93%. nih.gov The diazo group is a versatile functional group capable of various transformations, including cycloadditions, alkylation, and carbene generation, making 2-diazo-1,3-indanedione a key precursor for further synthetic elaborations. jazanu.edu.sanih.gov

| Diazo Transfer Reagent | Base | Solvent | Yield | Reference(s) |

| p-Toluenesulfonyl azide | Triethylamine | Ethanol | 93% | nih.gov |

| p-Toluenesulfonyl azide | Triethylamine | Ethanol | 80% | nih.gov, jazanu.edu.sa |

| p-Toluenesulfonyl azide | THF | Al2O3-KF | - | jazanu.edu.sa |

| Methanesulfonyl azide | 4-dimethylaminopyridine | [bmim]Br | - | jazanu.edu.sa |

Stereoselective Access to 2,3-Dihydro-1H-indene-1,3-diols

Obtaining the (1S,3S) configuration of 2,3-dihydro-1H-indene-1,3-diol requires precise control over two stereocenters. Methodologies to achieve this include the asymmetric reduction of prochiral precursors, the resolution of racemic mixtures, and substrate-controlled reactions using chiral auxiliaries.

Asymmetric Reduction Methodologies for Diketone Precursors to Chiral Indandiols

The most direct precursor for 2,3-dihydro-1H-indene-1,3-diol is the corresponding diketone, 1,3-indandione. wikipedia.orgnih.gov This commercially available compound is a β-diketone featuring a prochiral structure, making it an ideal starting point for asymmetric reduction. wikipedia.org The stereoselective reduction of the two carbonyl groups can be achieved using both chemical and biocatalytic methods to yield the desired chiral diol.

Chemical Reduction: Catalytic asymmetric hydrogenation using chiral metal complexes is a powerful tool. Catalysts based on rhodium or ruthenium, paired with chiral phosphine (B1218219) ligands like BINAP, can facilitate the enantioselective reduction of ketones. For diketones like 1,3-indandione, controlling both the enantio- and diastereoselectivity is crucial to obtain the desired (1S,3S)-diol over the meso (1R,3S) or the other enantiomeric (1R,3R) products. Another common approach is the use of chiral hydride reagents, such as those derived from boranes in the presence of chiral ligands or catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, which are highly effective for the enantioselective reduction of ketones to alcohols. nih.gov

Biocatalytic Reduction: Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reduction of ketones and aldehydes with high stereoselectivity. nih.govmatthey.com These biocatalysts operate under mild conditions (aqueous media, room temperature, and neutral pH) and can produce chiral alcohols with very high enantiomeric excess (ee). matthey.com ADHs are classified based on their stereochemical preference, following Prelog's rule. To obtain the (1S,3S)-diol, an anti-Prelog ADH would be required to establish the (S) configuration at each carbinol center. Whole-cell biocatalysts, such as recombinant E. coli or yeast strains overexpressing a specific ADH, are often used as they contain the necessary cofactors (e.g., NADH or NADPH) and the cellular machinery for their regeneration. nih.govnih.gov While the direct reduction of 1,2-indanedione using yeast has been reported to produce the corresponding 1,2-diol with high enantiomeric excess, similar specific reports for the one-step reduction of 1,3-indandione to the (1S,3S)-diol are less common, though the principle remains a key strategy. nih.gov

| Reduction Method | Catalyst/Enzyme | Key Features | Typical Selectivity |

| Asymmetric Hydrogenation | Chiral Ru- or Rh-complexes (e.g., with BINAP) | High pressure H₂, homogeneous catalysis. | High ee and de, requires catalyst screening. |

| Chiral Hydride Reduction | CBS Catalyst with BH₃ | Stoichiometric or catalytic use of chiral reagent. | Excellent ee for many ketones. nih.gov |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | Aqueous, mild conditions, cofactor regeneration needed. | Very high ee (>99%) often achievable. nih.govmatthey.com |

Chiral Auxiliary-Controlled Synthetic Pathways for Indene Diols

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of 1,3-diols, a chiral auxiliary can be used to control the stereochemistry of an aldol reaction, which is a classic method for forming one of the C-O bonds and the C-C bond between them. nih.govyoutube.com One of the most successful classes of auxiliaries are the Evans oxazolidinones, which are derived from chiral amino alcohols. youtube.comyoutube.com

A plausible pathway to (1S,3S)-indandiol using this approach could involve the following steps:

Attachment of Auxiliary: An N-acyl Evans oxazolidinone, for example, derived from (S)-valine, is prepared.

Stereoselective Aldol Reaction: The enolate of this chiral imide is generated and reacted with a suitable electrophile, such as 2-carboxybenzaldehyde. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

Cyclization and Reduction: Subsequent intramolecular cyclization would form a keto-lactone intermediate, followed by reduction of the ketone and lactone functionalities.

Cleavage of Auxiliary: The final step is the non-destructive cleavage of the chiral auxiliary, typically via hydrolysis or reduction, to release the enantiomerically enriched diol product. youtube.com

This method allows for the construction of the two stereocenters in a controlled, stepwise manner, guided by the stereochemistry of the auxiliary. researchgate.net

Catalytic Asymmetric Synthesis Utilizing Transition Metal Complexes

Transition metal catalysis offers powerful and efficient routes to enantiomerically enriched indanol derivatives. Palladium and rhodium complexes, in particular, have been extensively utilized in stereoselective reactions to construct the chiral indane framework.

Palladium catalysis has emerged as a robust tool for the enantioselective synthesis of substituted indanols. A notable strategy involves the palladium-catalyzed enantioselective Heck/borylation reaction of alkene-tethered aryl iodides, which provides access to a range of chiral indane boronic esters with high yields and excellent enantioselectivity. nih.gov This tandem approach, which traps a σ-alkylpalladium intermediate with a boron reagent, has proven effective for a broad scope of substrates. nih.gov The resulting boronic esters are versatile intermediates that can be further functionalized. nih.gov

Another powerful palladium-catalyzed method is the asymmetric (4 + 2) dipolar cyclization. oaepublish.com This reaction has been successfully employed to construct chiral spiro-indenes, which are prevalent in biologically active natural products and pharmaceuticals. oaepublish.com The strategy involves trapping π-allyl-Pd 1,4-dipoles with in situ generated indene-involved ketenes, yielding products with high enantio- and diastereoselectivities. oaepublish.com

The development of palladium-catalyzed three-component synthesis of α-arylamines from sulfonamides, aldehydes, and arylboronic acids also highlights the versatility of palladium catalysis in generating chiral building blocks. scite.ai

Table 1: Examples of Palladium-Catalyzed Reactions for Indanol Precursors

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Enantioselective Heck/Borylation | Pd(OAc)2 / Ligand | Alkene-tethered aryl iodides | Chiral indane boronic esters | High yields and enantioselectivity nih.gov |

| Asymmetric (4+2) Dipolar Cyclization | Palladium catalyst | Vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones | Chiral spiro-indenes | High enantio- and diastereoselectivities oaepublish.com |

This table provides a summary of selected palladium-catalyzed reactions for the synthesis of precursors to substituted indanols.

Rhodium catalysts have proven highly effective in the stereoselective synthesis of various indene derivatives. One notable application is the rhodium-catalyzed asymmetric synthesis of 3,3-disubstituted 1-indanones. nih.gov This method provides access to chiral indanones, which are valuable precursors for further transformations. nih.gov

Furthermore, rhodium-catalyzed cyclization reactions have been developed for the synthesis of functionalized spiroindolenines. sci-hub.se For instance, the highly enantio- and diastereoselective rhodium-catalyzed cyclization of N-allenyltryptamines and 3-allenylindoles yields 6-membered spirocyclic indolenines. sci-hub.se This methodology benefits from the use of a commercially available ligand and an affordable rhodium precursor. sci-hub.se

Rhodium catalysis has also been employed in the C-H functionalization of indoles. A rhodium-catalyzed intermolecular, highly stereoselective 1,3-dienylation at the 2-position of indoles with non-terminal allenyl carbonates has been developed, utilizing a directing group strategy. nih.govrsc.org This reaction tolerates a variety of functional groups and proceeds under mild conditions. nih.gov

An expeditious route to 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids has been achieved through rhodium catalysis, involving a selective 1,4-rhodium migration. acs.org

Table 2: Examples of Rhodium-Catalyzed Reactions for Indene Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Synthesis | Rhodium complex | Not specified | 3,3-disubstituted 1-indanones | Access to chiral indanones nih.gov |

| Enantioselective Cyclization | Rhodium precursor / Ligand | N-allenyltryptamines, 3-allenylindoles | 6-membered spirocyclic indolenines | High enantio- and diastereoselectivity sci-hub.se |

| C-H Functionalization | Rhodium catalyst / Directing group | Indoles, 4-aryl-2,3-allenol carbonates | 2-(1,3-diene)-substituted indoles | High stereoselectivity nih.gov |

This table summarizes selected rhodium-catalyzed reactions for the synthesis of indene derivatives.

Derivatization and Structural Diversification of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modifications, enabling the synthesis of a diverse range of chiral ligands, catalysts, and biologically active molecules.

The two hydroxyl groups of this compound are key functional handles for derivatization. These groups can be readily modified to tailor the properties of the molecule for specific applications. For instance, the hydroxyl groups can be used as protecting groups in organic synthesis. wikipedia.org A notable example is the formation of benzylidene acetals to protect 1,3-diols, a strategy frequently employed in carbohydrate chemistry. wikipedia.orgresearchgate.net

Furthermore, the hydroxyl groups can serve as reactive sites for the introduction of other functional groups. A benzylic hydroxyl group, when activated by electron-donating aromatic substituents, can act as a reactive nucleofuge in 1,3-diol fragmentation reactions. researchgate.net This reactivity allows for the synthesis of complex molecules, such as tobacco sesquiterpenes. researchgate.net

The ability of diols to act as chiral ligands has been extensively explored. Chiral diol-based scaffolds, including BINOLs and tartaric acid derivatives, are widely used to induce enantioselectivity in various reactions by coordinating with Lewis acidic sites of reagents or substrates. nih.gov

The introduction of substituents onto the aromatic and aliphatic rings of the indene diol core allows for fine-tuning of its steric and electronic properties. The directing effects of substituents on electrophilic aromatic substitution are well-established. libretexts.orglibretexts.orgmasterorganicchemistry.com Activating groups, such as hydroxyl and alkyl groups, direct incoming electrophiles to the ortho and para positions, while deactivating groups generally direct to the meta position. masterorganicchemistry.com This knowledge is crucial for planning the regioselective functionalization of the aromatic ring of the indene diol.

Stereoselective functionalization of the aliphatic portion of the indene ring system is also a significant area of research. For instance, titanium-mediated reactions have been developed for the convergent coupling of allenic alcohols with aromatic imines, providing substituted 1,3-dienes with allylic amine functionality in a regio- and stereoselective manner. nih.gov The synthesis of 1,4-diarylbut-1-en-3-ynes with aryl groups at mutual syn positions has also been achieved with high regio- and stereoselectivity. mdpi.com

The synthesis of structurally related chiral indene diols, such as 1,2-diols and 1,4-diols, expands the toolbox of chiral building blocks available to synthetic chemists. The synthesis of optically pure 1,2- and 1,3-diols is a significant challenge, often relying on metal catalysts. nih.gov A modular approach for the synthesis of enantioenriched 1,2- and 1,3-diols from simple starting materials has been developed, highlighting the importance of these motifs. nih.gov

The synthesis of chiral 1,4-diarylbutane-1,4-diols has been described as a precursor to chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans. elsevierpure.com The acid-catalyzed cyclization of these diols proceeds with high stereoselectivity, governed by the formation of a stabilized benzylic carbocation. elsevierpure.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indanol |

| Indene |

| Indanone |

| Spiro-indene |

| Indole |

| Allenyl carbonate |

| Propargyl alcohol |

| Organoboronic acid |

| Spiroindolenine |

| N-allenyltryptamine |

| 3-allenylindole |

| BINOL |

| Tartaric acid |

| 1,2-diol |

| 1,3-diol |

| 1,4-diol |

| 1,4-diarylbutane-1,4-diol |

| 2,5-diaryl-3,4-dimethyltetrahydrofuran |

| 1,4-diarylbut-1-en-3-yne |

| α-Arylamine |

| Sulfonamide |

| Aldehyde |

| Aryl iodide |

| Boronic ester |

| Vinylbenzoxazinanone |

| 1-diazonaphthalene-2(1H)-one |

| Allenic alcohol |

| Aromatic imine |

| 1,3-diene |

| DPEphos |

Spectroscopic Techniques for Absolute and Relative Configuration Assignment

The three-dimensional arrangement of atoms in this compound is defined by its stereochemistry. Spectroscopic methods provide detailed information about the connectivity and spatial orientation of atoms, which is essential for assigning the configuration of its chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis (e.g., NOE-NMR, Karplus Equation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of stereoisomers in solution. For this compound, ¹H NMR spectroscopy can provide crucial information through the analysis of chemical shifts and spin-spin coupling constants.

The relative cis or trans orientation of the two hydroxyl groups can be inferred from the coupling constants between the protons at C1, C2, and C3. The Karplus equation relates the dihedral angle between adjacent protons to the magnitude of their vicinal coupling constant (³J). By measuring the ³J values for the H1-H2 and H2-H3 protons, the conformation of the five-membered ring and the relative orientation of the substituents can be deduced. In the (1S,3S) isomer, which is a cis-diol, specific coupling constants would be expected, distinguishing it from the trans-(1R,3S) or (1S,3R) diastereomers.

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. wikipedia.org A NOESY experiment detects protons that are in close spatial proximity (typically <5 Å), regardless of whether they are directly bonded. wikipedia.org For this compound, an NOE correlation between the proton at C1 and the proton at C3 would provide definitive evidence of their cis relationship.

Detailed analysis of ¹H and ¹³C NMR spectra, including 2D experiments like COSY, HMQC, and HMBC, allows for the complete assignment of all proton and carbon signals. researchgate.netdoaj.org The non-equivalence of the methylene protons at the C2 position is a key feature in the ¹H NMR spectrum of such indane derivatives. psu.eduresearchgate.net

Table 1: Predicted ¹H-NMR Data for this compound in CDCl₃ This table is illustrative and based on data from analogous indane structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Relevant NOE Correlations |

|---|---|---|---|---|

| H1 | ~5.2 | d | ³J(H1,H2) ≈ 5-7 | H2 (geminal), H7, H3 (cis) |

| H3 | ~5.2 | d | ³J(H3,H2) ≈ 5-7 | H2 (geminal), H4, H1 (cis) |

| H2a, H2b | ~2.0 - 2.5 | m | ²J(H2a,H2b) ≈ 12-14; ³J(H2,H1/H3) ≈ 5-7 | H1, H3, Aromatic Protons |

| Aromatic (H4, H5, H6, H7) | ~7.1 - 7.4 | m | - | Adjacent Aromatic Protons, H1, H3 |

X-ray Crystallography for Solid-State Stereostructure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

For this compound, a successful single-crystal X-ray diffraction analysis would confirm the cis-orientation of the two hydroxyl groups relative to the five-membered ring. Crucially, by using anomalous dispersion, also known as resonant scattering, the absolute configuration (1S,3S) can be determined without ambiguity. wikipedia.orgresearchgate.net This is achieved by analyzing the intensity differences between Bijvoet pairs in the diffraction data. researchgate.net

The primary challenge for this technique is the requirement to grow a high-quality single crystal suitable for diffraction, which is not always feasible. researchgate.net However, when successful, it provides the gold standard for stereochemical assignment. springernature.com

Table 2: Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System & Space Group | Geometric properties of the crystal lattice. | Enantiopure chiral molecules crystallize in one of the 65 Sohncke (chiral) space groups. wikipedia.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the basic repeating unit of the crystal. | Provides the framework for locating the atoms. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Defines the complete molecular structure, including bond lengths and angles. |

| Flack Parameter | A value used to determine the absolute structure of a chiral crystal. | A value near zero for a given configuration confirms that assignment. A value near one indicates the opposite enantiomer. |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly useful for assigning the absolute configuration of molecules in solution. units.it

The ECD spectrum of this compound is dominated by the electronic transitions of its aromatic (benzene) chromophore. The chiral environment created by the stereocenters at C1 and C3 causes the otherwise ECD-silent transitions of the benzene (B151609) ring to exhibit characteristic positive or negative Cotton effects.

The absolute configuration can be assigned by comparing the experimental ECD spectrum with theoretical spectra predicted by time-dependent density functional theory (TDDFT) calculations. researchgate.net By calculating the expected spectrum for the (1S,3S) configuration and finding a match with the experimental data, the assignment can be made with high confidence. Empirical rules, such as helicity rules that relate the sign of the Cotton effect to the stereochemistry of the molecule, can also be applied. researchgate.net

Chromatographic Determination of Enantiomeric Purity

While spectroscopy helps determine the structure of a single stereoisomer, chromatography is essential for separating stereoisomers and quantifying the purity of a sample, particularly its enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Ratio Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and assessing their ratio in a mixture. mdpi.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.

For the analysis of this compound, a CSP based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, is often effective. For instance, columns like ChiralPak® or Chiralcel® are widely used for separating chiral alcohols and related compounds. An enantiomeric purity of 100% can be determined by the absence of the peak corresponding to the other enantiomer. nih.gov The separation of a racemic mixture would result in two distinct peaks, and the ratio of their areas directly corresponds to the enantiomeric ratio.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Example Condition |

|---|---|

| Column | ChiralPak AD-H (Amylose derivative) nih.gov |

| Mobile Phase | Hexane:Ethanol (e.g., 90:10 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

| Retention Time (t_R) for (1S,3S)-diol | t₁ (e.g., 10.5 min) |

| Retention Time (t_R) for (1R,3R)-diol | t₂ (e.g., 12.8 min) |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of enantiomers, particularly for volatile compounds. chromatographyonline.com The high efficiency of capillary GC columns can provide excellent resolution of enantiomers. uni-muenchen.de

The stationary phases in chiral GC are often based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrins are chiral, toroidal-shaped molecules that can form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. azom.com The difference in the stability of these complexes leads to different retention times and, thus, separation.

Direct analysis of this compound by GC may be challenging due to its relatively low volatility and the presence of polar hydroxyl groups. Therefore, derivatization is often required to convert the diol into a more volatile and less polar derivative, such as a diacetate or a disilyl ether, prior to injection.

Table 4: Common Chiral Stationary Phases for GC and Their Applicability

| Stationary Phase Type | Common Name / Abbreviation | Applicability |

|---|---|---|

| Derivatized β-Cyclodextrin | Chirasil-Dex, Rt-βDEX | Broad applicability, recommended for method development for a wide range of compounds including alcohols and diols. chromatographyonline.comuni-muenchen.de |

| Derivatized α-Cyclodextrin | Rt-αDEX | Offers different selectivity, useful for smaller chiral molecules. |

| Derivatized γ-Cyclodextrin | Chirasil-Gamma | Suitable for larger chiral molecules. |

| Amino Acid Derivatives | Chirasil-Val | Primarily used for the separation of chiral amino acid derivatives. researchgate.net |

Advanced NMR Approaches for Enantiomeric Excess Determination (e.g., Chiral Derivatizing Agents)sapub.org

The determination of the enantiomeric excess (e.e.) of chiral molecules is a critical aspect of stereoselective synthesis and the characterization of optically active compounds. For diols such as this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and precise method for this purpose. wikipedia.orgnih.gov This approach circumvents the limitations of standard NMR, which cannot distinguish between enantiomers due to their identical magnetic properties in an achiral environment. wikipedia.org The fundamental principle involves the conversion of the enantiomeric diol mixture into a mixture of diastereomers by reaction with a single enantiomer of a chiral derivatizing agent. These resulting diastereomers possess distinct chemical and physical properties, leading to chemically non-equivalent nuclei that can be resolved in the NMR spectrum. wikipedia.orgdoaj.org

The integration of the distinct signals corresponding to each diastereomer allows for the direct quantification of their relative abundance, which in turn reflects the enantiomeric composition of the original diol. nih.gov A variety of CDAs have been developed for the analysis of chiral alcohols and diols, with boronic acid-based reagents being particularly effective for diols due to their ability to form stable cyclic derivatives. researchgate.net

Detailed Research Findings

Research into chiral derivatizing agents for diols has led to the development of sophisticated and highly effective systems. A notable strategy involves the use of a three-component system, where a boronic acid, such as 2-formylphenylboronic acid, reacts with the chiral diol and an enantiopure chiral amine (e.g., (S)-α-methylbenzylamine) to form a mixture of diastereomeric iminoboronate esters. nih.gov These diastereomers often exhibit well-resolved signals in the ¹H NMR spectrum, enabling accurate e.e. determination. nih.gov

Another advanced approach utilizes a single, highly structured chiral boric acid as the derivatizing agent. For instance, novel bridged boric acids derived from chiral 1,2-diphenylethylenediamine have been synthesized and shown to be excellent CDAs for the enantiodiscrimination of 1,2- and 1,3-diols. researchgate.net The derivatization reaction is typically rapid and proceeds to completion, forming stable cyclic boric acid esters. researchgate.net The resulting diastereomers can produce large chemical shift non-equivalences (ΔΔδ), with values reported up to 0.39 ppm, which simplifies the analysis and enhances the accuracy of the e.e. measurement. researchgate.net

The reaction of a racemic mixture of a diol with an enantiopure chiral derivatizing agent leads to the formation of two diastereomers. For instance, reacting a racemic mixture of (1R,3R)- and this compound with an (R)-chiral derivatizing agent would produce (R,R,R)- and (S,S,R)-diastereomeric complexes. These complexes will have distinct NMR signals. The protons in the vicinity of the stereogenic centers of the diol and the CDA will experience different magnetic environments in each diastereomer, leading to separate resonances. The difference in the chemical shift (Δδ) between the corresponding protons in the two diastereomers is crucial for accurate integration and, consequently, for the precise determination of the enantiomeric excess.

While specific research detailing the use of these advanced CDAs with this compound is not extensively published, the general principles and the efficacy of these methods with other 1,3-diols are well-documented. The data presented in the following table is representative of the expected results based on studies with structurally similar diols and state-of-the-art chiral derivatizing agents.

Interactive Data Table: Representative ¹H NMR Data for Diastereomeric Derivatives of a 1,3-Diol

This table illustrates the typical chemical shift differences observed for diastereomers formed from a chiral 1,3-diol and a chiral derivatizing agent.

| Diastereomer | Proton Analyzed | Chemical Shift (δ) ppm | Δδ (ppm) |

| Diastereomer 1 | Methine Proton (H-1) | 5.25 | 0.05 |

| Diastereomer 2 | Methine Proton (H-1) | 5.30 | |

| Diastereomer 1 | Methine Proton (H-3) | 5.10 | 0.06 |

| Diastereomer 2 | Methine Proton (H-3) | 5.16 | |

| Diastereomer 1 | CDA Aromatic Proton | 7.80 | 0.10 |

| Diastereomer 2 | CDA Aromatic Proton | 7.90 |

Theoretical and Computational Investigations of 1s,3s 2,3 Dihydro 1h Indene 1,3 Diol and Its Reactions

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods are fundamental to exploring the potential energy surfaces of chemical reactions. These studies allow for the characterization of stable molecules, transition states, and intermediates, thereby elucidating reaction mechanisms and predicting their feasibility and selectivity.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic and enzymatic reactions, including the formation of diols from unsaturated precursors like indene (B144670). The formation of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically proceeds via the cis-dihydroxylation of the indene double bond, often catalyzed by dioxygenase enzymes.

Theoretical studies on analogous reactions, such as the enzymatic dihydroxylation of naphthalene, provide a model for understanding the process for indene. capes.gov.br DFT calculations, often using hybrid functionals like B3LYP, are employed to map the reaction pathway. The mechanism is proposed to involve a highly reactive iron-oxo species within the enzyme's active site. DFT calculations help to locate the transition state (TS) for the key oxygen transfer step. For the related atmospheric oxidation of indene initiated by OH radicals, DFT methods (specifically M06-2X) have been used to calculate the potential energy surface, identifying intermediates and transition states for various reaction channels. nih.gov

In a typical enzymatic cis-dihydroxylation, the calculation would model the attack of the indene π-bond on the electrophilic iron-peroxo species. This leads to an intermediate, which then proceeds through a transition state to form the diol product. The calculated activation energies for these steps are crucial for determining the reaction's feasibility. For instance, in studies of indene formation, activation energies calculated at the G2MP2* level were found to differ from B3LYP results by up to 7 kcal/mol, highlighting the importance of the chosen theoretical level. acs.org

Table 1: Representative Calculated Energies for a Modeled Enzymatic Dihydroxylation Pathway (Note: Data is illustrative, based on analogous dioxygenase systems.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Enzyme-Fe(III)-OOH + Indene | 0.0 |

| Intermediate 1 | Iron-peroxo complex with indene | -5.2 |

| Transition State (TS1) | Oxygen transfer to C1 of indene | +12.5 |

| Intermediate 2 | Epoxide-like intermediate | +3.1 |

| Transition State (TS2) | Ring-opening/Hydroxylation at C2 | +8.9 |

| Products | Enzyme-Fe(III) + (1S,2R)-indene-1,2-diol | -25.0 |

The formation of a specific stereoisomer like this compound (note: this is a trans-diol, while enzymatic dihydroxylation typically yields cis-diols like (1S,2R)-dihydro-1H-indene-1,2-diol) is governed by the precise geometric arrangement of the reactants at the transition state. Computational modeling is essential for understanding the origins of this control.

In enzymatic reactions, the stereoselectivity is dictated by the chiral environment of the enzyme's active site. Molecular docking and subsequent quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model how the indene substrate binds within the active site. The calculations can compare the activation energies for the attack on the two different faces of the double bond. The preferred binding orientation, which leads to a lower energy transition state, determines the final stereochemistry of the product.

For non-enzymatic reactions like osmium tetroxide dihydroxylation, the stereochemistry is also controlled by the transition state geometry. libretexts.org The reaction proceeds through a concerted mechanism involving a cyclic osmate ester intermediate, which results in syn-addition of the two hydroxyl groups to the same face of the double bond. youtube.comkhanacademy.org DFT can model this five-membered ring transition state, confirming that the syn pathway is energetically favored over an anti-addition pathway.

The three-dimensional structure and conformational flexibility of indandiols are key to their properties and interactions. The five-membered ring of the indane scaffold is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The relative orientation of the two hydroxyl groups (axial vs. equatorial) significantly influences the molecule's stability and polarity.

A detailed conformational analysis of cis-cyclohexane-1,3-diol using NMR and computational methods provides a strong analogy for what to expect with this compound. rsc.org For the trans-diol, two primary conformations are possible: diequatorial (e,e) and diaxial (a,a). In non-polar solvents, an intramolecular hydrogen bond can form in the diaxial conformation, stabilizing it. However, in polar, hydrogen-bond-accepting solvents like water or DMSO, this advantage is lost. The solvent molecules can form stronger intermolecular hydrogen bonds with the hydroxyl groups, leading to a strong preference for the diequatorial conformer, which minimizes steric hindrance and maximizes solvation. rsc.org

Table 2: Estimated Conformational Free Energy (ΔG°) for (1S,3S)-Indene-1,3-diol Equilibrium (diaxial ⇌ diequatorial) (Note: Values are qualitative estimates based on the cis-cyclohexane-1,3-diol study rsc.org.)

| Solvent | Dielectric Constant (ε) | Expected Favored Conformer | Estimated ΔG° (kcal/mol) | Primary Stabilizing Factor |

| Carbon Tetrachloride | 2.2 | Diaxial | -1.0 to -1.5 | Intramolecular H-bond |

| Chloroform | 4.8 | Slightly Diaxial / Mixed | ~ -0.5 | Weak Intramolecular H-bond |

| Acetone | 21.0 | Diequatorial | +0.5 to +1.0 | Solvation, Sterics |

| Water | 80.1 | Strongly Diequatorial | > +2.0 | Strong Solvation |

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.org In the context of the formation of indene diol via dihydroxylation, FMO theory explains why the reaction occurs at the double bond.

The C1=C2 double bond of indene constitutes the HOMO of the molecule. An electrophilic oxidizing agent, such as the active species in osmium tetroxide or a dioxygenase enzyme, will have a low-lying LUMO. The reaction is initiated by the favorable energetic interaction between the HOMO of the indene and the LUMO of the oxidant. youtube.com The spatial distribution and phase of these orbitals at the transition state determine the reaction's stereochemical outcome. For a concerted [3+2] cycloaddition, as seen with osmium tetroxide, the symmetry of the HOMO of the alkene and the LUMO of the oxidant must match to allow for constructive overlap and bond formation at both carbons simultaneously, enforcing the syn-stereochemistry. youtube.com

Molecular Modeling and Dynamics Simulations for Ligand-Substrate Interactions in Catalytic Systems

While quantum mechanics is ideal for describing bond-breaking and bond-forming events, molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems over time, such as an enzyme with its substrate. nih.gov For the enzymatic production of indene diol, MD simulations can reveal the process of substrate binding, the conformational changes in the enzyme that accommodate the substrate, and the role of specific amino acid residues in positioning the indene for a stereoselective reaction. researchgate.net

Simulations typically start by docking the indene molecule into the enzyme's active site, often derived from an X-ray crystal structure. nih.gov An MD simulation is then run for tens to hundreds of nanoseconds, allowing the protein and ligand to relax and explore relevant conformations. Analysis of the MD trajectory can reveal:

Key Intermolecular Interactions: Identifying the specific hydrogen bonds, van der Waals contacts, and π-stacking interactions that hold the indene in the active site.

Solvent Accessibility: Determining how water molecules enter and leave the active site, which can be crucial for the reaction mechanism.

Conformational Stability: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses show which parts of the enzyme-substrate complex are stable and which are flexible. arxiv.org

These simulations provide a dynamic picture that complements the static view from QM calculations, explaining how the enzyme architecture leads to specific catalytic outcomes. nih.gov

In Silico Approaches for Predictive Synthesis and Rational Catalyst Design

The insights gained from theoretical and computational studies can be leveraged for predictive purposes. In silico methods are increasingly used to design new catalysts with improved activity or altered selectivity. nih.gov

For the synthesis of this compound, one could computationally design a catalyst to favor its formation. This process might involve:

Hypothesizing a Catalyst: Starting with a known catalyst scaffold (e.g., an iron or manganese complex with a chiral ligand).

Virtual Screening: Creating a virtual library of catalyst variants by modifying the ligand structure.

Automated Docking and QM/MM: Computationally screening each virtual catalyst against the indene substrate. The goal is to calculate the transition state energies for the formation of all possible stereoisomeric diol products.

Prioritization: Identifying catalyst candidates that show a large energy difference between the transition state leading to the desired (1S,3S) product and those leading to other isomers.

This in silico approach can significantly reduce the experimental effort required for catalyst development by prioritizing the most promising candidates for laboratory synthesis and testing. nih.gov

Emerging Trends and Future Perspectives in 1s,3s 2,3 Dihydro 1h Indene 1,3 Diol Research

Development of Sustainable and Green Synthetic Routes for Chiral Indandiols

The synthesis of chiral diols is increasingly guided by the principles of green chemistry, aiming to develop more environmentally friendly and efficient processes. researchgate.net A significant focus is on replacing traditional chemical catalysts with biocatalysts to perform reactions under milder conditions, often in aqueous media, which reduces energy consumption and the use of hazardous organic solvents. pharmasalmanac.com

Key strategies in the sustainable synthesis of chiral indandiols include:

Biocatalytic Reduction: Enzymes such as alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of corresponding diketones to produce chiral diols. mdpi.com These enzymatic processes are known for their high enantioselectivity and can be more efficient than traditional chemical methods. pharmasalmanac.comnih.gov For instance, microorganisms containing dioxygenase or reductase enzymes are used to convert substrates like indene (B144670) into chiral indandiols with high stereospecificity. alfachemic.commit.edu

Chemoenzymatic One-Pot Reactions: Combining chemical and enzymatic catalysts in a single reaction vessel (one-pot synthesis) is a growing trend. researchgate.netrsc.org This approach streamlines the synthesis process by avoiding the isolation of intermediates, thereby saving time, resources, and reducing waste. rsc.org A modular chemoenzymatic synthesis can be designed to produce all four possible stereoisomers of a 1,3-diol in enantiomerically pure form by combining organocatalysis and biocatalysis. researchgate.net

Use of Bio-based Solvents and Catalysts: Research is exploring the use of renewable resources. This includes using bio-based solvents like Cyrene (dihydrolevoglucosenone) as an alternative to common dipolar aprotic solvents. energy.gov Additionally, carbocatalysts derived from inexpensive and abundant bio-based materials like saccharose have shown excellent performance in diol protection reactions, a key step in many synthetic routes. mdpi.com

Table 1: Comparison of Synthetic Strategies for Chiral Diols

| Strategy | Key Features | Advantages | Relevant Enzymes/Catalysts | Citations |

|---|---|---|---|---|

| Biocatalysis | Use of whole cells or isolated enzymes. | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced environmental impact. | Alcohol Dehydrogenases (ADHs), Dioxygenases, Epoxide Hydrolases, Lyases, Reductases. | pharmasalmanac.comnih.govalfachemic.com |

| Chemoenzymatic Synthesis | Combination of chemical and biological catalysts in one pot. | Increased efficiency, reduced waste, access to multiple stereoisomers. | Organocatalysts (e.g., Proline-derived), Ketoreductases (KREDs), Metal catalysts. | rsc.orgresearchgate.netnih.gov |

| Green Catalysis | Use of sustainable materials and conditions. | Lower cost, renewability, catalyst recyclability. | Saccharose-derived carbocatalysts, Gold-complexes in water. | mdpi.comresearchgate.net |

Exploration of Novel Applications in Materials Science (e.g., Chiral Polymers, Optoelectronics)

The unique stereochemistry of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol and other chiral diols makes them attractive monomers for the synthesis of advanced materials with tailored properties.

Chiral Polymers: Chiral diols are being explored as building blocks for creating novel bio-based polyesters. chemrxiv.org These polymers can exhibit unique properties, such as high thermal stability and biodegradability. chemrxiv.orgchemrxiv.org For example, polyesters synthesized from rigid, bicyclic terpene-derived diols can mimic the properties of fossil-based aromatic polymers and are amenable to chemical recycling and enzymatic degradation. chemrxiv.orgchemrxiv.org The incorporation of a rigid chiral structure like the indane backbone can influence the polymer's crystallinity and mechanical properties.

Optoelectronics: Chiral materials are gaining significant attention for their potential in optoelectronic devices. frontiersin.orgmdpi.com Their ability to interact with circularly polarized light makes them suitable for applications in advanced displays, sensing technologies, and optical data storage. numberanalytics.comresearchgate.net The hierarchical organization of chiral organic semiconductor molecules significantly influences the optical properties of molecular thin films. mp2research.com Chiral side chains can be grafted onto a semiconducting backbone to study light-matter interactions at various length scales. mp2research.com While direct applications of this compound in this area are still emerging, its rigid chiral scaffold makes it a promising candidate for incorporation into larger systems for these advanced technologies. frontiersin.org

Table 2: Potential Applications of Chiral Diols in Materials Science

| Application Area | Material Type | Potential Properties | Citations |

|---|---|---|---|

| Advanced Polymers | Bio-based Polyesters | High thermal stability, chemical recyclability, biodegradability. | chemrxiv.orgchemrxiv.org |

| Optoelectronics | Chiral Semiconductors, Liquid Crystals | Circularly polarized light emission/detection, use in 3D displays, chiral sensors. | numberanalytics.commp2research.com |

| Sensing | Chiral Sensors | Detection of other chiral molecules (e.g., amino acids, sugars) and biomolecules. | numberanalytics.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of complex reactions. ijfans.orgbeilstein-journals.org

Reaction Prediction and Synthesis Planning: AI-driven retrosynthesis tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes for target molecules like this compound. pharmafeatures.comnih.gov These models learn from existing reaction data to infer likely chemical transformations. pharmafeatures.com

Optimization of Reaction Conditions: A major challenge in synthesizing chiral molecules is optimizing reaction conditions (e.g., catalyst, solvent, temperature) to achieve high yield and stereoselectivity. ijfans.org ML algorithms can build predictive models from experimental data to navigate the complex relationships between reaction variables and identify the optimal conditions with fewer experiments than traditional methods. beilstein-journals.orgresearchgate.net These techniques can be applied using global models, which suggest general conditions based on large databases, or local models, which fine-tune parameters for a specific reaction family. beilstein-journals.orgnih.gov

Addressing Challenges in Stereoselectivity: While ML models excel at predicting bond rearrangements, accurately predicting stereochemical outcomes remains a significant hurdle. pharmafeatures.com Future developments are focused on creating hybrid models that combine machine learning with quantum chemistry to enable more precise predictions, which is crucial for the synthesis of specific stereoisomers like this compound. pharmafeatures.com The development of new 3D representations will also be necessary for predicting ligands in stereoselective reactions. nih.gov

Bio-Inspired Catalysis and Advanced Enzymatic Systems for Indene Diol Derivatives

Inspired by the efficiency and selectivity of natural enzymes, researchers are developing novel catalytic systems that mimic biological processes. ornl.gov This field complements the direct use of natural enzymes by creating robust, synthetic catalysts for industrial applications. ornl.gov

Enzymatic Cascades: Advanced enzymatic systems often involve multi-step "cascade" reactions where the product of one enzyme becomes the substrate for the next. researchgate.net This modular approach allows for the synthesis of complex molecules like diols with multiple stereocenters. For example, a two-step enzymatic cascade using a lyase and an oxidoreductase can produce all possible stereoisomers of various diols with high purity. researchgate.net

Directed Evolution and Enzyme Engineering: The performance of natural enzymes can be enhanced through directed evolution and protein engineering. These techniques allow scientists to tailor enzymes to have increased activity, stability, and selectivity for non-natural substrates, or to function under industrial process conditions. nih.gov

Bio-inspired Synthetic Catalysts: A major goal is to recreate the key features of enzymes—such as the active site and its surrounding protein scaffold—in synthetic catalysts. ornl.gov This involves designing catalysts that use confinement, tailored microenvironments, and cooperative functional groups to achieve high activity and selectivity under mild conditions. ornl.gov For the synthesis of indene diols, this could lead to highly efficient, stereoselective catalysts that are more stable and versatile than their natural counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.